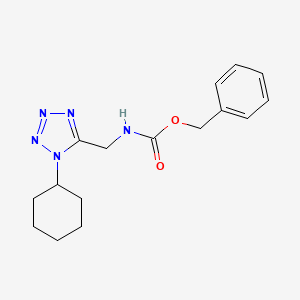

benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that contains a tetrazole ring. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with a few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their extraordinary stability under metabolic conditions . For example, Losantan, an angiotensin II antagonist used to treat hypertension, incorporates a tetrazole moiety .

Biological Activity

Tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . They have also been used as promoters in the synthesis of oligonucleotides .

Agriculture

Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture . They can help control the growth and development of plants and protect them from harmful pests and diseases.

Photography and Photoimaging

Tetrazoles are used as stabilizers in photography and photoimaging . They can help prevent the degradation of photographic materials and improve the quality of images.

High-Energy Compounds

Tetrazoles are used in the production of high-energy compounds . They are used in the manufacture of propellants and explosives due to their high energy content .

Coordination Chemistry

Tetrazoles are appealing ligands in coordination chemistry . They can form stable metallic compounds and molecular complexes, making them useful in various chemical reactions.

Synthesis of Other Heterocycles

Tetrazoles can be used as precursors to other heterocycles . They can undergo various chemical reactions to form new compounds with different properties.

Eco-Friendly Synthesis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic extractions, easy setup, low cost, etc., with good to excellent yields .

Wirkmechanismus

Target of Action

Tetrazole derivatives have been known to show affinity to various receptors . For instance, some tetrazole derivatives have shown affinity to benzodiazepine receptors .

Mode of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound might interact with its targets in a similar way as carboxylic acids do.

Biochemical Pathways

Tetrazoles have been used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound might affect similar biochemical pathways as carboxylic acids.

Pharmacokinetics

It is known that tetrazoles escape most of the phase ii bio-transformation of carboxylic acids . This suggests that the compound might have similar pharmacokinetic properties as carboxylic acids.

Result of Action

Many tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents .

Action Environment

It is known that tetrazoles are resistant to biological degradation , suggesting that the compound might be stable under various environmental conditions.

Safety and Hazards

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with a few active metals and produce new compounds which are explosives to shocks .

Zukünftige Richtungen

Tetrazoles have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances . Therefore, the future directions of research could focus on exploring the potential of benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate and similar compounds in the development of new drugs and biologically active substances.

Eigenschaften

IUPAC Name |

benzyl N-[(1-cyclohexyltetrazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c22-16(23-12-13-7-3-1-4-8-13)17-11-15-18-19-20-21(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRFQYJHYADNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2434804.png)

![tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B2434805.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434807.png)

![N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2434810.png)

![N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2434814.png)

![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)